molecular formula C19H13N3O3 B1429534 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile CAS No. 1417351-89-3

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile

Cat. No.: B1429534
CAS No.: 1417351-89-3
M. Wt: 331.3 g/mol
InChI Key: NOBISPJZYJEXQM-UHFFFAOYSA-N
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Description

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile is a chemical compound with the molecular formula C19H13N3O3 and a molecular weight of 331.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-[(4-phenoxyphenyl)amino]benzonitrile. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-4-[(4-phenoxyphenyl)amino]benzonitrile .

Scientific Research Applications

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar structure but lacks the phenoxyphenyl group.

    4-Phenoxyaniline: Similar structure but lacks the nitro group.

    4-Nitrobenzonitrile: Similar structure but lacks the phenoxyphenylamino group.

Uniqueness

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile is unique due to the presence of both the nitro and phenoxyphenylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-4-(4-phenoxyanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBISPJZYJEXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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